molecular formula C20H30N4O2 B6488876 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea CAS No. 894026-59-6

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea

Cat. No.: B6488876
CAS No.: 894026-59-6
M. Wt: 358.5 g/mol
InChI Key: DJDFHKVJPZXTOW-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 3,4-dimethylphenyl group and a 1-methylpiperidin-4-yl moiety. Its structure combines a urea functional group with aromatic and heterocyclic components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-14-5-6-18(11-15(14)2)24-13-16(12-19(24)25)21-20(26)23(4)17-7-9-22(3)10-8-17/h5-6,11,16-17H,7-10,12-13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDFHKVJPZXTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(C)C3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in modulating various cellular pathways and interactions with specific biological targets.

Chemical Structure

The compound's structure includes:

  • A pyrrolidinone ring
  • A urea moiety
  • A 3,4-dimethylphenyl group
  • A methylpiperidine substituent

This configuration allows for multiple interactions with biological receptors and enzymes, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimalarial activity : Similar urea derivatives have shown efficacy against Plasmodium species, suggesting potential applications in treating malaria .
  • Kinase inhibition : Preliminary studies indicate that the compound may interact with kinase enzymes, which are crucial for various signaling pathways in cells. This interaction can lead to modulation of cell proliferation and differentiation .

The biological effects of this compound are believed to arise from its ability to:

  • Bind to specific enzymes or receptors, altering their activity.
  • Form hydrogen bonds with key residues in the active sites of target proteins, which can inhibit their function and thus affect downstream signaling pathways .

Antimalarial Activity

A study focused on urea derivatives demonstrated that modifications at the 3-position of pyrimidine compounds significantly enhanced antimalarial activity. The most potent compounds showed IC50 values as low as 0.09 µM against Plasmodium falciparum strains . The structural similarities between these compounds and this compound suggest that it may exhibit comparable efficacy.

Kinase Interaction Profiles

Research on urea derivatives has also highlighted their interaction with human kinases. Compounds similar to the target compound were profiled against a panel of kinases, revealing a selective inhibition pattern that could be exploited for therapeutic purposes. For instance, certain derivatives showed selective inhibition of CDPK1 in Plasmodium species, indicating potential for targeted drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimalarialIC50 values as low as 0.09 µM
Kinase InhibitionSelective inhibition profiles
Cell ProliferationModulation of signaling pathways

Comparison with Similar Compounds

a. Fumarate Salt of (R)-3-(1-(2,3-Dichloro-4-(pyrazin-2-yl)phenyl)-2,2,2-trifluoroethyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea ()

  • Key Differences :
    • The phenyl group in this analog is substituted with electron-withdrawing groups (2,3-dichloro, pyrazinyl) compared to the electron-donating 3,4-dimethylphenyl in the target compound.
    • A trifluoroethyl group replaces the pyrrolidin-5-one core.
  • Implications :
    • The dichloro-pyrazinyl substituent likely enhances electrophilicity and binding affinity to hydrophobic targets.
    • The fumarate salt form improves solubility and bioavailability compared to the free base .

b. Crystalline Forms of 1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea Maleate ()

  • Key Differences: A benzoimidazole substituent replaces the pyrrolidinone group. The 4-cyanophenyl group introduces strong dipolar interactions.
  • Implications: The maleate salt enhances crystallinity and stability. The cyanophenyl group may improve π-π stacking interactions in biological systems .
2.2 Urea Derivatives with Piperidine/Pyrrolidine Moieties

a. 3-(1-(2,3-Dichlorophenyl)ethyl)-1-methyl-1-(1-methylpiperidin-4-yl)urea ()

  • Key Differences: A dichlorophenyl-ethyl group replaces the pyrrolidinone-linked dimethylphenyl group.
  • The ethyl spacer may reduce steric hindrance in receptor binding .

b. {1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate ()

  • Key Differences: A sulphobenzoate ester replaces the urea group. The pryazolidinone core differs from pyrrolidinone.
  • Implications: The sulphonate group improves aqueous solubility. The pryazolidinone core may confer metabolic stability .
2.3 Pyrazoline-Based Analogs ()
Compound Substituents (R) Melting Point (°C) Rf Value
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Butyloxy 126–130 0.87
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline Pentyloxy 121–125 0.89
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline Heptanoyloxy 121–125 0.89
  • Implications: Longer alkyloxy chains (e.g., heptanoyloxy) reduce melting points, suggesting increased flexibility and lower crystallinity. The 3,4-dimethylphenyl group consistently contributes to high yields (84–86%) and stability .
2.4 Arylpiperazine Urea Analogs ()

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

  • Key Differences :
    • A pyrazole ring replaces the piperidine group.
    • Methoxy substituents enhance electron density on the phenyl ring.
  • Implications :
    • The pyrazole moiety may act as a hydrogen bond acceptor, influencing target selectivity.
    • Methoxy groups improve solubility but may reduce metabolic stability .

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